molecular formula C24H32N4O2 B5021380 N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide

N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide

Cat. No.: B5021380
M. Wt: 408.5 g/mol
InChI Key: ZJWDBNATFIWISH-UHFFFAOYSA-N
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Description

N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroindazole core and a piperidinyl butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroindazole Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable diketone under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst.

    Formation of the Piperidinyl Butanamide Moiety: This involves the reaction of a piperidine derivative with a butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or indazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide shares structural similarities with other indazole derivatives and piperidine-containing compounds.
  • Examples include indazole-based drugs and piperidine-based pharmaceuticals.

Uniqueness

  • The unique combination of the tetrahydroindazole core and the piperidinyl butanamide moiety distinguishes this compound from others.
  • Its specific structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-(2-oxopiperidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-8-5-10-21(18(17)2)28-22-11-6-9-20(19(22)16-25-28)26-23(29)12-7-15-27-14-4-3-13-24(27)30/h5,8,10,16,20H,3-4,6-7,9,11-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDBNATFIWISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CCCN4CCCCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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